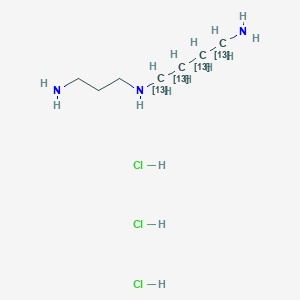
Spermidine-(butyl-13C4) trihydrochloride
描述
Spermidine-(butyl-13C4) trihydrochloride is a stable isotope-labeled compound with the molecular formula NH2(CH2)3NH(13CH2)4NH2 • 3HCl. It is a derivative of spermidine, a polyamine involved in cellular metabolism. The compound is used in various scientific research applications due to its unique properties, including its ability to be tracked in biological systems.
作用机制
Target of Action
Spermidine-(butyl-13C4) trihydrochloride primarily targets the Beta-1 adrenergic receptor , Beta-2 adrenergic receptor , Thioredoxin reductase 1, cytoplasmic , Gentamicin 3’-acetyltransferase , and Spermidine/putrescine-binding periplasmic protein . These targets play crucial roles in various biological processes, including the regulation of heart rate, smooth muscle relaxation, and cellular redox balance.
Mode of Action
The compound interacts with its targets by binding to them, which can lead to changes in their activity. For instance, it can inhibit or enhance the activity of these targets, leading to downstream effects on cellular processes .
Biochemical Pathways
This compound is involved in several biochemical pathways, including Cystathionine beta-Synthase Deficiency Disease , Methionine Metabolism , Methionine Adenosyltransferase Deficiency Disease , Spermidine and Spermine Biosynthesis , and S-Adenosylhomocysteine (SAH) Hydrolase Deficiency Disease . These pathways are crucial for various biological functions, including amino acid metabolism and polyamine biosynthesis.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it interacts with. For example, by interacting with adrenergic receptors, it can influence heart rate and smooth muscle relaxation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of spermidine-(butyl-13C4) trihydrochloride involves the incorporation of carbon-13 isotopes into the butyl chain of spermidine. The general synthetic route includes:
Starting Material: The synthesis begins with the preparation of 1,4-diaminobutane labeled with carbon-13.
Intermediate Formation: The labeled 1,4-diaminobutane is then reacted with 3-aminopropylamine to form the spermidine backbone.
Final Product: The resulting spermidine-(butyl-13C4) is then converted to its trihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of labeled 1,4-diaminobutane.
Purification: The intermediate compounds are purified using techniques such as crystallization and chromatography.
Final Conversion: The purified spermidine-(butyl-13C4) is converted to its trihydrochloride form and packaged for distribution.
化学反应分析
Types of Reactions
Spermidine-(butyl-13C4) trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the amine groups to corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the amine groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include:
Amine Oxides: From oxidation reactions.
Secondary and Tertiary Amines: From reduction reactions.
Substituted Spermidine Derivatives: From nucleophilic substitution reactions.
科学研究应用
Spermidine-(butyl-13C4) trihydrochloride is widely used in scientific research, including:
Chemistry: Used as a tracer in mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in studies of polyamine metabolism and cellular functions.
Medicine: Investigated for its potential role in autophagy and aging-related research.
Industry: Utilized in the development of stable isotope-labeled standards for analytical applications.
相似化合物的比较
Similar Compounds
Spermidine-(butyl-d8) trihydrochloride: A deuterium-labeled analog.
Spermine-(butyl-d8) tetrahydrochloride: Another polyamine with a similar structure but different labeling.
1,4-Diaminobutane-1,4-13C2: A simpler labeled polyamine.
Uniqueness
Spermidine-(butyl-13C4) trihydrochloride is unique due to its specific carbon-13 labeling, which allows for precise tracking in metabolic studies. Its trihydrochloride form enhances its solubility and stability, making it suitable for various research applications.
属性
IUPAC Name |
N'-(3-aminopropyl)(1,2,3,4-13C4)butane-1,4-diamine;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3.3ClH/c8-4-1-2-6-10-7-3-5-9;;;/h10H,1-9H2;3*1H/i1+1,2+1,4+1,6+1;;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNBIHVSOPXFMR-GOOBRNBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN)CN.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)CN[13CH2][13CH2][13CH2][13CH2]N.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H22Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746459 | |
| Record name | N~1~-(3-Aminopropyl)(~13~C_4_)butane-1,4-diamine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313734-84-7 | |
| Record name | N~1~-(3-Aminopropyl)(~13~C_4_)butane-1,4-diamine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1313734-84-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzonitrile](/img/structure/B3321089.png)


![6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3321120.png)




![[2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone](/img/structure/B3321146.png)
![3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B3321149.png)


![(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate](/img/structure/B3321180.png)

